N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS: 2034540-99-1) is a heterocyclic compound with the molecular formula C₁₅H₂₁N₅O₄S₂ and a molecular weight of 399.5 g/mol . The structure comprises a benzo[c][1,2,5]thiadiazole-2,2-dioxide core fused to a pyrazole-sulfonamide moiety. The pyrazole ring is substituted with a 1-ethyl group and 3,5-dimethyl groups, while the benzothiadiazole system features 1,3-dimethyl substituents. Limited physicochemical data (e.g., melting point, boiling point) are available, but the sulfonamide group suggests moderate solubility in polar solvents due to its hydrogen-bonding capacity .
Properties
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4S2/c1-6-20-11(3)15(10(2)16-20)25(21,22)17-12-7-8-13-14(9-12)19(5)26(23,24)18(13)4/h7-9,17H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCGUATULGEDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 398.46 g/mol. The structure features a thiadiazole ring fused with a pyrazole moiety, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 398.46 g/mol |
| CAS Number | 2034544-18-6 |
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing a range of pharmacological effects:
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit significant antiviral properties. For instance, derivatives of thiadiazoles have shown efficacy against various viruses including HIV and HSV. In a study evaluating related compounds, certain pyrazole derivatives demonstrated up to 91% inhibition of HSV replication in Vero cells at concentrations of 50 μM with low cytotoxicity (CC50 = 600 μM) .
Antimicrobial Properties
Thiadiazole derivatives are recognized for their broad-spectrum antimicrobial activities. A review highlighted that compounds containing thiadiazole structures exhibit potent antibacterial and antifungal effects. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored. Similar thiadiazole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Case Studies
- Antiviral Efficacy : A study focused on the synthesis of novel pyrazole-fused derivatives reported that certain compounds exhibited high antiviral activity against BVDV in MDBK cells, outperforming ribavirin in terms of cytotoxicity .
- Antimicrobial Testing : A series of thiadiazole derivatives were synthesized and tested against various bacterial strains. Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Mechanism : In vivo studies demonstrated that specific thiadiazole derivatives could significantly reduce inflammation markers in models of acute inflammation .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds with similar structural motifs exhibit significant antiviral properties. For instance:
- Efficacy Against Viruses : Derivatives of thiadiazoles have shown efficacy against various viruses including HIV and HSV. In studies evaluating related compounds, certain pyrazole derivatives demonstrated up to 91% inhibition of HSV replication in Vero cells at concentrations of 50 μM with low cytotoxicity (CC50 = 600 μM) .
Antimicrobial Properties
Thiadiazole derivatives are recognized for their broad-spectrum antimicrobial activities:
- Mechanism of Action : Compounds containing thiadiazole structures exhibit potent antibacterial and antifungal effects. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored:
- Cytokine Inhibition : Similar thiadiazole derivatives have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
Antiviral Efficacy
A study focused on the synthesis of novel pyrazole-fused derivatives reported that certain compounds exhibited high antiviral activity against BVDV in MDBK cells, outperforming ribavirin in terms of cytotoxicity .
Antimicrobial Testing
A series of thiadiazole derivatives were synthesized and tested against various bacterial strains. Results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Mechanism
In vivo studies demonstrated that specific thiadiazole derivatives could significantly reduce inflammation markers in models of acute inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs are primarily differentiated by substituents on the benzothiadiazole and pyrazole rings, as well as the nature of the linker group (sulfonamide vs. carboxamide). Below is a comparative analysis with key examples:
Table 1: Comparison of Structural and Physicochemical Properties
Key Observations
The pyrazole-sulfonamide linkage in the target compound introduces steric bulk and hydrogen-bond donor/acceptor sites, which may influence binding interactions in biological systems compared to the tetrahydro-2H-pyran-carboxamide in CAS 2034483-64-0 .
Substituent Effects :
- The 1-ethyl-3,5-dimethylpyrazole substituents in the target compound increase lipophilicity (calculated LogP ~2.5) relative to the 4-phenyltetrahydro-2H-pyran group in CAS 2034483-64-0 (LogP ~3.0), suggesting differences in membrane permeability .
- Derivatives with 4-nitrophenyl groups (e.g., compounds 13a–13d ) exhibit stronger electron-withdrawing effects, which could alter reactivity in electrophilic substitution reactions compared to the target compound’s alkyl-substituted pyrazole.
Synthetic Pathways: The target compound’s synthesis likely involves sulfonylation of a pyrazole intermediate, whereas CAS 2034483-64-0 employs carboxamide coupling via activation reagents (e.g., EDC/HOBt) . Thiadiazole derivatives (e.g., 13a–13d ) are synthesized via condensation of hydrazine-carbodithioates with hydrazonoyl chlorides, a route distinct from the sulfonamide-focused methodology for the target compound.
Research Implications
- The sulfonamide group in the target compound may confer advantages in drug design due to its metabolic stability and ability to engage in hydrogen bonding with biological targets.
- Comparative studies with CAS 2034483-64-0 could elucidate the role of linker flexibility , as the rigid benzothiadiazole-pyrazole system in the target compound contrasts with the more flexible tetrahydro-2H-pyran-carboxamide .
Q & A
Basic: What are the key synthetic pathways for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step pathways starting with benzo[c][1,2,5]thiadiazole and pyrazole precursors. A typical approach includes:
- Step 1 : Sulfonamide coupling between the thiadiazole and pyrazole moieties using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DMF, THF) .
- Step 2 : Oxidation of sulfur groups to sulfone derivatives using H2O2 or mCPBA under controlled temperatures (40–60°C) .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Optimization : Reaction yields are improved by adjusting solvent polarity (e.g., toluene for high-temperature steps) and using catalysts like triethylamine to neutralize acidic byproducts .
Basic: What analytical techniques validate the compound’s structural integrity?
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, sulfonamide protons at δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated vs. observed m/z for C15H13N5O3S2 at 375.42 g/mol) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages are matched to theoretical values (±0.3% tolerance) .
- HPLC : Purity >95% is confirmed using reverse-phase C18 columns with UV detection .
Basic: How is initial biological activity screened?
- In vitro assays :
- Antimicrobial : Minimum inhibitory concentration (MIC) tests against E. coli, S. aureus, and C. albicans using broth microdilution .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 values calculated after 48-hour exposure .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR inhibition at 10 µM) .
Advanced: How can computational methods optimize synthesis and reactivity?
- Reaction Path Search : Quantum chemical calculations (DFT, B3LYP/6-31G*) predict transition states and intermediates to identify low-energy pathways .
- Solvent Optimization : COSMO-RS simulations predict solvent effects on reaction yields (e.g., DMF vs. THF for sulfonamide coupling) .
- Machine Learning : Training models on existing reaction datasets (e.g., temperature, solvent, catalyst) to recommend optimal conditions for new derivatives .
Advanced: What strategies guide structure-activity relationship (SAR) studies?
- Substituent Variation : Systematic replacement of ethyl or methyl groups with halogens or electron-withdrawing groups (e.g., -CF3) to assess antimicrobial potency .
- Bioisosteric Replacement : Swapping the thiadiazole ring with triazole or oxadiazole to modulate metabolic stability .
- Pharmacophore Mapping : 3D alignment of active derivatives to identify critical hydrogen-bonding or hydrophobic features .
Advanced: How are molecular docking and dynamics used to study mechanism?
- Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in target proteins (e.g., bacterial dihydrofolate reductase) with scoring functions (ΔG < -8 kcal/mol) .
- MD Simulations : GROMACS runs (100 ns) assess binding stability (RMSD < 2 Å) and key residue interactions (e.g., Lys32 hydrogen bonding) .
- Free Energy Calculations : MM-PBSA/GBSA quantifies binding affinity contributions (electrostatic vs. van der Waals) .
Advanced: What methodologies evaluate pharmacokinetics and toxicity?
- In silico ADME : SwissADME predicts blood-brain barrier permeability (BBB score) and CYP450 inhibition .
- In vitro HepG2 assays : Metabolic stability measured via half-life in liver microsomes (e.g., t1/2 > 60 minutes) .
- hERG Inhibition : Patch-clamp assays to assess cardiac toxicity risk (IC50 > 10 µM) .
Advanced: How to resolve contradictions in biological data across studies?
- Replication : Repeat assays under standardized conditions (e.g., ATCC cell lines, identical media batches) .
- Multi-parametric Analysis : Compare IC50 values with orthogonal assays (e.g., apoptosis via flow cytometry vs. MTT) .
- Meta-Analysis : Aggregate data from structurally analogous compounds (e.g., thiadiazole-pyrazole hybrids) to identify trends in potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
